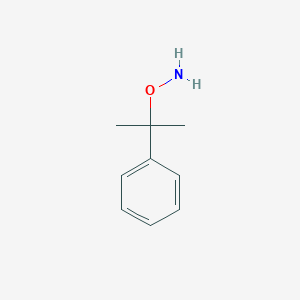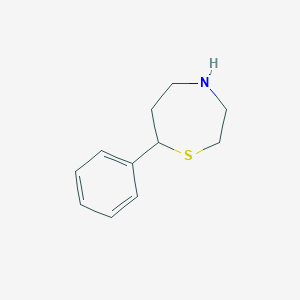![molecular formula C8H13BF3KO2 B13526640 rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide is a chemical compound with the molecular formula C8H13BF3O2K. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the cyclopropyl ring during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted cyclopropyl derivatives.
Oxidation Reactions: Cyclopropylboronic acids or esters.
Reduction Reactions: Reduced cyclopropyl compounds.
Scientific Research Applications
rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The Boc group provides stability and protection to the cyclopropyl ring, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
- rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide
- rac-potassium [(1R,2R)-2-[(methoxy)carbonyl]cyclopropyl]trifluoroboranuide
Uniqueness
rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide is unique due to its Boc protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Properties
Molecular Formula |
C8H13BF3KO2 |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]boranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-8(2,3)14-7(13)5-4-6(5)9(10,11)12;/h5-6H,4H2,1-3H3;/q-1;+1/t5-,6-;/m1./s1 |
InChI Key |
AKHHMMVMCMGFSQ-KGZKBUQUSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


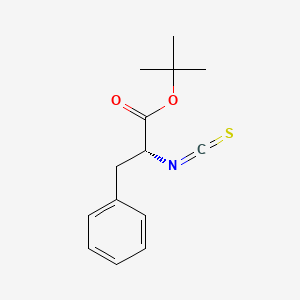
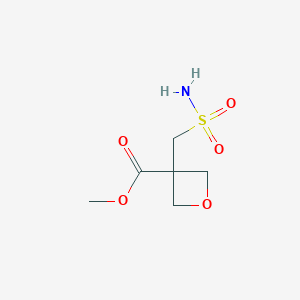
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
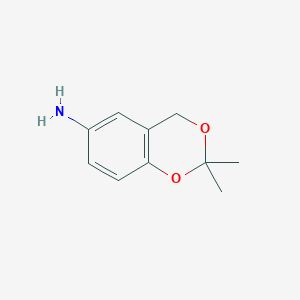
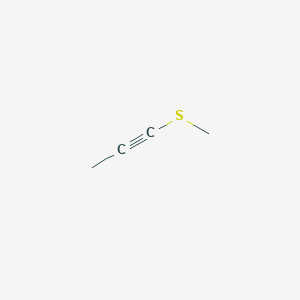
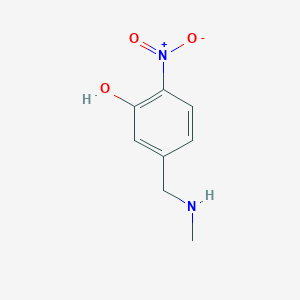
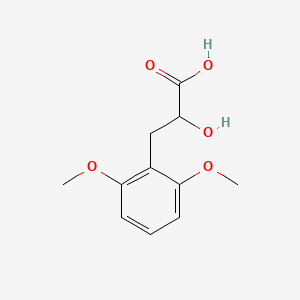
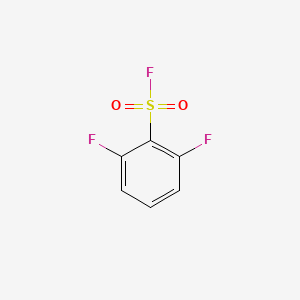
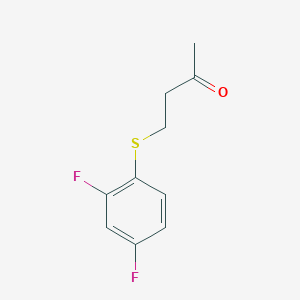
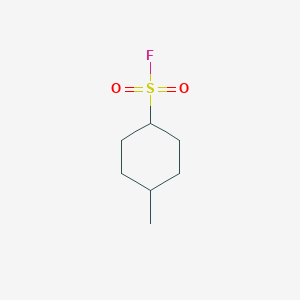
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
